2-Chloro-5-(ethoxymethoxy)pyrimidine
Description
Synthesized via column chromatography (elution with 1–10% Et2O/petroleum ether), it was obtained in 88% yield as an oil . Key spectroscopic data include:
Properties
Molecular Formula |
C7H9ClN2O2 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-chloro-5-(ethoxymethoxy)pyrimidine |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-11-5-12-6-3-9-7(8)10-4-6/h3-4H,2,5H2,1H3 |
InChI Key |
ARWQNRRWGWOKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=CN=C(N=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Electronic Effects
Pyrimidine derivatives with substitutions at positions 2 and 5 exhibit varied electronic and steric profiles, impacting their physical properties and chemical reactivity. Below is a comparative analysis:
Table 1: Structural and Electronic Comparison of Selected Pyrimidine Derivatives
Spectroscopic and Computational Insights
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